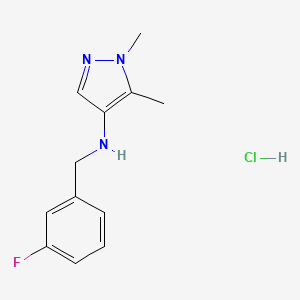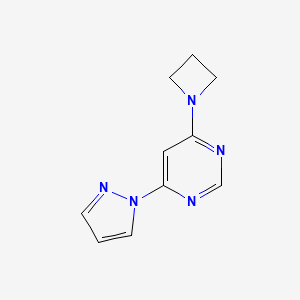![molecular formula C19H22N4 B15115102 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15115102.png)
4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Formation of the Octahydropyrrolo[3,4-c]pyrrole Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as an aziridine or an oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may make it a candidate for studying enzyme interactions or as a ligand in receptor binding studies.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-{5-phenyl-pyrrolo[3,4-c]pyrrol-2-yl}pyrimidine: Lacks the octahydro component, which may affect its reactivity and biological activity.
4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-b]pyrrol-2-yl}pyrimidine: Different ring fusion pattern, which could influence its chemical properties and interactions.
Uniqueness
The unique combination of the cyclopropyl, phenyl, and octahydropyrrolo[3,4-c]pyrrol-2-yl groups in 4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine gives it distinct chemical and biological properties that set it apart from similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(6-cyclopropylpyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C19H22N4/c1-2-4-17(5-3-1)22-9-15-11-23(12-16(15)10-22)19-8-18(14-6-7-14)20-13-21-19/h1-5,8,13-16H,6-7,9-12H2 |
InChI Key |
HEXIFMYOSJGPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15115027.png)
![9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine](/img/structure/B15115034.png)
![N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115038.png)

![5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15115044.png)

![Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate](/img/structure/B15115064.png)
![2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115067.png)
![N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15115068.png)
![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B15115081.png)
![4-Ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115087.png)
![2-[5-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15115090.png)
![2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15115097.png)
![2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B15115099.png)
